molecular formula C8H14N2O3 B2715134 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide CAS No. 1396810-35-7

2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide

Cat. No.: B2715134
CAS No.: 1396810-35-7
M. Wt: 186.211
InChI Key: MNEBORNDTOTAIT-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry for the development of biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford 2-(2-oxopyrrolidin-1-yl)acetamides .

Industrial Production Methods

Industrial production methods for this compound are generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. This is followed by ammonolysis and intramolecular acylation of N-substituted 4-aminobutanoic acid esters .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, epilepsy, and depression.

    Industry: Used in the synthesis of pharmaceuticals and chemical intermediates

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to efficiently explore the pharmacophore space, contributing to its stereochemistry and three-dimensional coverage. This interaction can lead to different biological profiles depending on the binding mode to enantioselective proteins .

Comparison with Similar Compounds

Similar Compounds

    Piracetam: Known for its nootropic effects and used in the treatment of cognitive disorders.

    Phenylpiracetam: A derivative of piracetam with enhanced psychotropic effects.

    Pramiracetam: Another nootropic agent used for memory and attention deficits

Uniqueness

2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide is unique due to its specific chemical structure, which allows for a wide range of biological activities and applications. Its versatility in undergoing various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.

Properties

IUPAC Name

2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-2-13-5-8(12)10-6-3-7(11)9-4-6/h6H,2-5H2,1H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEBORNDTOTAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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